Butyl 2,2-dimethylbutanoate

Vue d'ensemble

Description

Poly(butyl methacrylate), also known as PBMA, is a highly biocompatible polymer that is widely used in drug delivery coatings . It is comprised of a polymerizable methacrylate functional group on one end and a reactive ester group on the other end .

Synthesis Analysis

PBMA can be synthesized through a process known as free radical polymerization . This involves the polymerization of a butyl methacrylate (BMA) monomer in suitable nanoreactors . The process can be followed by differential scanning calorimetry (DSC) and proton Nuclear Magnetic Resonance spectroscopy (1H-NMR) .

Molecular Structure Analysis

The molecular structure of PBMA can be analyzed using techniques such as Fourier transform infrared (FTIR) spectroscopy, ultraviolet (UV)–visible spectroscopy, high-resolution transmission electron microscopy (HRTEM), and scanning electron microscopy (SEM) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of PBMA can be complex. For example, in the synthesis of PBMA/LMA/HEMA, a gel-effect is observed in all cases . The number average molecular weight (Mn) of the PBMA obtained in AAO of 60–300 nm are between 30·10^3 –175·10^3 g/mol .

Physical and Chemical Properties Analysis

PBMA has several notable physical and chemical properties. It has an inherent viscosity of 0.470-0.560 dL/g . It is slightly miscible with water, soluble in most organic solvents, and has relatively low volatility . The thermal properties and morphologies of PBMA can be analyzed by thermogravimetry (TGA) and SEM .

Applications De Recherche Scientifique

Luminescent Composites

Poly(butyl methacrylate) (PBMA) has been used in the development of luminescent perovskite-polymer composites. This involves integrating perovskite crystals with the polymer matrix, leading to composites with unique luminescent properties and exceptional stability. Such materials are valuable in the construction of white light-emitting diodes and large-area optical devices, demonstrating a blend of the properties of polymers and perovskites (Xin, Zhao, & Zhang, 2018).

Magnetic Nanoparticles

Research has been conducted using poly(butyl methacrylate-b-glycidyl methacrylate) for the preparation of magnetic nanoparticles from ferrous salts. This approach results in microspheres with a ferrite core and a polymer shell, classified as soft magnetic materials. The controlled size and dispersion of these microspheres have potential applications in various fields, including electronics and material science (Bao et al., 2006).

Mécanisme D'action

Target of Action

Poly(butyl methacrylate) (PBMA) is a versatile polymer with a wide range of applications. It primarily targets the physical properties of materials, enhancing their characteristics for specific uses . For instance, it has been used as a matrix to fabricate NO-releasing polymer films and thermoresponsive microfibers . It has also been used to synthesize porous interpenetrating polymer networks (IPN) with low-density polymers .

Mode of Action

PBMA interacts with its targets by altering their physical and chemical properties. For example, when used as a matrix for fabricating polymer films, it provides a stable structure that can encapsulate other compounds . In the case of IPN synthesis, PBMA forms a network structure that enhances the porosity and mechanical strength of the resulting material .

Biochemical Pathways

For instance, NO-releasing polymer films made with PBMA can release nitric oxide, a signaling molecule involved in various physiological processes . .

Pharmacokinetics

The pharmacokinetics of PBMA largely depend on its specific application and form. For instance, when used in drug delivery systems, the release rate of the encapsulated drug would be a key factor. In one study, copolymers of 2-Methacryloyloxyethyl Phosphorylcholine and n-Butyl Methacrylate were shown to enhance drug solubility and absorption . .

Result of Action

The results of PBMA’s action are primarily seen in the enhanced properties of the materials it is incorporated into. For example, PBMA-containing microfibers can be used as temperature-modulated cell separation materials . PBMA also enhances the absorbency of copolymers, making them suitable for oil absorption .

Action Environment

The action of PBMA can be influenced by various environmental factors. For instance, the stability of PBMA thin films can be affected by the temperature and the presence of nonsolvent aqueous incubation media . Additionally, the effectiveness of PBMA in enhancing drug solubility and absorption can be influenced by the properties of the drug and the physiological environment .

Orientations Futures

Future research on PBMA could focus on its potential applications in various fields. For example, PBMA nanostructures have been successfully obtained through the free radical polymerization (FRP) of a BMA monomer in anodic aluminum oxide (AAO) nanoreactors . This could open up new possibilities for the use of PBMA in nanotechnology and other advanced applications.

Analyse Biochimique

Biochemical Properties

Poly(butyl methacrylate) is a synthetic polymer and does not naturally occur in biological systems. Therefore, it does not directly participate in biochemical reactions or interact with enzymes, proteins, or other biomolecules in the same way that endogenous substances do .

Cellular Effects

Like other synthetic polymers, it is generally considered to be biologically inert, meaning it does not react chemically with cellular components or significantly alter cellular processes .

Molecular Mechanism

Poly(butyl methacrylate), as a synthetic polymer, does not have a specific mechanism of action within biological systems. It does not bind to biomolecules, inhibit or activate enzymes, or alter gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Poly(butyl methacrylate) is stable over time and does not degrade under normal conditions . Long-term effects on cellular function have not been reported in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of Poly(butyl methacrylate) in animal models. As a synthetic polymer, it is not typically administered to animals in a dosage-dependent manner .

Metabolic Pathways

Poly(butyl methacrylate) is not involved in any known metabolic pathways. It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .

Transport and Distribution

Poly(butyl methacrylate) is not transported or distributed within cells or tissues in the same way as endogenous substances. It does not interact with transporters or binding proteins, and it does not localize or accumulate within specific cellular compartments .

Subcellular Localization

Poly(butyl methacrylate) does not have a specific subcellular localization. It does not contain any targeting signals or undergo post-translational modifications that would direct it to specific compartments or organelles .

Propriétés

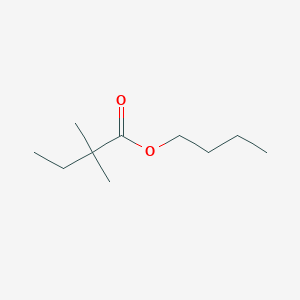

IUPAC Name |

butyl 2,2-dimethylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-5-7-8-12-9(11)10(3,4)6-2/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIJYXVHIPYSMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)(C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9003-63-8 | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, butyl ester, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde](/img/structure/B3068810.png)